L-kynurenine

Catalog No.
S533345
CAS No.
2922-83-0
M.F
C10H12N2O3
M. Wt
208.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-kynurenine

CAS Number

2922-83-0

Product Name

L-kynurenine

IUPAC Name

2-amino-4-(2-aminophenyl)-4-oxobutanoic acid

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

InChI

InChI=1S/C10H12N2O3/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15/h1-4,8H,5,11-12H2,(H,14,15)

InChI Key

YGPSJZOEDVAXAB-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Solubility

Soluble in DMSO

Synonyms

Kynurenine; Kynurenine, L-; CCRIS 4425; L-Kynurenine;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)[O-])[NH3+])N

Description

The exact mass of the compound L-kynurenine is 208.0848 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. It belongs to the ontological category of kynurenine in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Biomarker for Neurological Disorders

The kynurenine pathway is increasingly recognized for its role in neurodegenerative diseases like Alzheimer's disease, Huntington's disease, and Parkinson's disease. Research suggests that the activity of enzymes along the pathway, and consequently L-Kyn levels, can be altered in these conditions. Immusmol, L-Kynurenine ELISA kit: Measuring L-Kyn levels in cerebrospinal fluid or blood plasma may serve as a biomarker for disease progression or treatment response.

Immune Response and Inflammation

L-Kynurenine acts as a modulator of the immune system. The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) degrades L-tryptophan to L-Kyn, a process upregulated during inflammation. This depletion of tryptophan can suppress T cell proliferation, potentially contributing to immune tolerance or immunosuppression. Conversely, some L-Kyn metabolites can exert neuroprotective or anti-inflammatory effects. Immusmol, Effects of a Lacticaseibacillus Mix: Studying L-Kyn metabolism helps researchers understand the intricate interplay between immune function and inflammation.

Cancer Research

The kynurenine pathway is implicated in tumorigenesis and immune evasion in cancer. Tumors can exploit IDO1 activity to suppress anti-tumor immunity by depleting tryptophan and generating immunosuppressive L-Kyn metabolites. Research on L-Kyn metabolism is crucial for developing novel cancer therapies that target IDO1 or downstream enzymes to restore anti-tumor immune responses. Immusmol, Sphingomyelin-derived nanovesicles for the delivery of the IDO1 inhibitor epacadostat:

L-kynurenine is an endogenous metabolite derived from the essential amino acid L-tryptophan, primarily through the kynurenine pathway. This pathway is a significant route for tryptophan catabolism, accounting for approximately 95% of its degradation in mammals. L-kynurenine serves as a precursor for several biologically active metabolites, including kynurenic acid and 3-hydroxykynurenine, which play crucial roles in various physiological processes, including neurotransmission and immune response modulation . Structurally, L-kynurenine is characterized by its chemical formula C₁₀H₁₂N₂O₃ and consists of an indole ring attached to an amino acid side chain .

L-kynurenine's mechanism of action depends on the downstream metabolites it's converted into. Kynurenic acid acts as a neuroprotective agent, while 3-hydroxykynurenine can have excitotoxic effects (excitotoxicity: A neglected target in neurodegenerative diseases, 2016). Aberrant kynurenine pathway regulation, with either increased L-kynurenine production or altered downstream metabolism, has been implicated in neurological disorders like Huntington's disease and schizophrenia [, ]. Additionally, L-kynurenine can modulate immune responses by affecting T cell function.

L-kynurenine undergoes several enzymatic transformations within the kynurenine pathway:

  • Conversion to Kynurenic Acid: Catalyzed by kynurenine aminotransferases, L-kynurenine is converted into kynurenic acid, which has neuroprotective properties and acts as a glutamate receptor antagonist .
  • Conversion to 3-Hydroxykynurenine: Kynurenine-3-monooxygenase catalyzes the conversion of L-kynurenine to 3-hydroxykynurenine, which is involved in oxidative stress responses .
  • Further Metabolism: Both kynurenic acid and 3-hydroxykynurenine can further metabolize into other compounds like quinolinic acid, which is associated with neurotoxicity and various neurological disorders .

L-kynurenine exhibits diverse biological activities:

  • Neuroprotective Effects: It has been shown to protect neurons against oxidative stress by scavenging reactive oxygen species and preventing DNA damage .
  • Immune Modulation: L-kynurenine influences immune responses by regulating T-cell function and promoting immune tolerance .
  • Psychiatric Implications: Altered levels of L-kynurenine are associated with various psychiatric disorders, including depression, schizophrenia, and bipolar disorder. Increased production of L-kynurenine has been linked to depressive symptoms in patients undergoing interferon therapy for hepatitis C .

L-kynurenine can be synthesized both biologically and chemically:

  • Biological Synthesis:
    • The primary synthesis occurs via the action of tryptophan dioxygenase or indoleamine 2,3-dioxygenase on L-tryptophan. This process involves oxidative cleavage to form N-formyl-L-kynurenine, which is then converted to L-kynurenine by formamidase enzymes .
  • Chemical Synthesis:
    • Chemical methods involve multi-step organic synthesis starting from simpler precursors or through the modification of existing compounds. Specific synthetic routes include the use of protecting groups and coupling reactions to build the indole structure characteristic of L-kynurenine .

L-kynurenine has several applications in research and potential therapeutic areas:

  • Neuroscience Research: Its role as a modulator of neurotransmission makes it a target for studying neurodegenerative diseases and mental health disorders .
  • Drug Development: Given its biological activities, L-kynurenine is being explored for its potential therapeutic effects in conditions like depression and schizophrenia .
  • Nutritional Supplementation: As a precursor to niacin (vitamin B3), it may have applications in dietary supplements aimed at improving metabolic health .

Studies have shown that L-kynurenine interacts with various biological receptors and pathways:

  • Aryl Hydrocarbon Receptor Binding: L-kynurenine acts as an agonist for the aryl hydrocarbon receptor, influencing gene expression related to xenobiotic metabolism and immune responses .
  • Neurotransmitter Systems: It modulates glutamatergic signaling through its metabolites, particularly kynurenic acid, which can inhibit excitatory neurotransmission in the brain .

Several compounds share structural or functional similarities with L-kynurenine. Here are some notable examples:

Compound NameStructure/FunctionUnique Features
Kynurenic AcidProduct of L-kynurenine; acts as a glutamate antagonistNeuroprotective properties; involved in neuroinflammation
3-HydroxykynurenineMetabolite of L-kynurenine; involved in oxidative stressAssociated with neurotoxicity in high concentrations
Quinolinic AcidFurther metabolite; neurotoxic effectsLinked to excitotoxicity and neurodegenerative diseases
Anthranilic AcidProduct of kynureninase activity; involved in niacin synthesisPlays a role in immune modulation

L-kynurenine's uniqueness lies in its dual role as both a precursor for vital metabolites and its direct involvement in critical biochemical pathways affecting both neurological health and immune function. Its balance within these pathways is crucial for maintaining homeostasis, highlighting its importance in both health and disease contexts.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

-2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

208.08479225 g/mol

Monoisotopic Mass

208.08479225 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Melting Point

191°C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

298M20B2AU

Other CAS

2922-83-0

Wikipedia

Kynurenine

Dates

Modify: 2023-08-15
1: Pineda-Farias JB, Pérez-Severiano F, González-Esquivel DF, Barragán-Iglesias P, Bravo-Hernández M, Cervantes-Durán C, Aguilera P, Ríos C, Granados-Soto V. The L-kynurenine-probenecid combination reduces neuropathic pain in rats. Eur J Pain. 2013 Oct;17(9):1365-73. doi: 10.1002/j.1532-2149.2013.00305.x. Epub 2013 Mar 25. PubMed PMID: 23529950.
2: Sano M, Ferchaud-Roucher V, Nael C, Aguesse A, Poupeau G, Castellano B, Darmaun D. Simultaneous detection of stable isotope-labeled and unlabeled L-tryptophan and of its main metabolites, L-kynurenine, serotonin and quinolinic acid, by gas chromatography/negative ion chemical ionization mass spectrometry. J Mass Spectrom. 2014 Feb;49(2):128-35. doi: 10.1002/jms.3313. PubMed PMID: 24677305.
3: Mabuchi R, Hara T, Matsumoto T, Shibata Y, Nakamura N, Nakamura H, Kitagawa J, Kanemura N, Goto N, Shimizu M, Ito H, Yamamoto Y, Saito K, Moriwaki H, Tsurumi H. High serum concentration of L-kynurenine predicts unfavorable outcomes in patients with acute myeloid leukemia. Leuk Lymphoma. 2016;57(1):92-8. doi: 10.3109/10428194.2015.1041388. Epub 2015 Jun 18. PubMed PMID: 25907424.
4: Sakakibara K, Feng GG, Li J, Akahori T, Yasuda Y, Nakamura E, Hatakeyama N, Fujiwara Y, Kinoshita H. Kynurenine causes vasodilation and hypotension induced by activation of KCNQ-encoded voltage-dependent K(+) channels. J Pharmacol Sci. 2015 Sep;129(1):31-7. doi: 10.1016/j.jphs.2015.07.042. Epub 2015 Aug 10. PubMed PMID: 26318674.
5: He W, Brumos J, Li H, Ji Y, Ke M, Gong X, Zeng Q, Li W, Zhang X, An F, Wen X, Li P, Chu J, Sun X, Yan C, Yan N, Xie DY, Raikhel N, Yang Z, Stepanova AN, Alonso JM, Guo H. A small-molecule screen identifies L-kynurenine as a competitive inhibitor of TAA1/TAR activity in ethylene-directed auxin biosynthesis and root growth in Arabidopsis. Plant Cell. 2011 Nov;23(11):3944-60. doi: 10.1105/tpc.111.089029. Epub 2011 Nov 22. PubMed PMID: 22108404; PubMed Central PMCID: PMC3246337.
6: Gellért L, Knapp L, Németh K, Herédi J, Varga D, Oláh G, Kocsis K, Menyhárt A, Kis Z, Farkas T, Vécsei L, Toldi J. Post-ischemic treatment with L-kynurenine sulfate exacerbates neuronal damage after transient middle cerebral artery occlusion. Neuroscience. 2013 Sep 5;247:95-101. doi: 10.1016/j.neuroscience.2013.04.063. Epub 2013 May 16. PubMed PMID: 23685169.
7: Mándi Y, Vécsei L. The kynurenine system and immunoregulation. J Neural Transm (Vienna). 2012 Feb;119(2):197-209. doi: 10.1007/s00702-011-0681-y. Epub 2011 Jul 9. Review. PubMed PMID: 21744051.
8: Koshy Cherian A, Gritton H, Johnson DE, Young D, Kozak R, Sarter M. A systemically-available kynurenine aminotransferase II (KAT II) inhibitor restores nicotine-evoked glutamatergic activity in the cortex of rats. Neuropharmacology. 2014 Jul;82:41-8. doi: 10.1016/j.neuropharm.2014.03.004. Epub 2014 Mar 16. PubMed PMID: 24647121; PubMed Central PMCID: PMC4372264.
9: Orsatti L, Speziale R, Orsale MV, Caretti F, Veneziano M, Zini M, Monteagudo E, Lyons K, Beconi M, Chan K, Herbst T, Toledo-Sherman L, Munoz-Sanjuan I, Bonelli F, Dominguez C. A single-run liquid chromatography mass spectrometry method to quantify neuroactive kynurenine pathway metabolites in rat plasma. J Pharm Biomed Anal. 2015 Mar 25;107:426-31. doi: 10.1016/j.jpba.2015.01.030. Epub 2015 Jan 24. PubMed PMID: 25668794.
10: Pérez-de la Cruz V, Amori L, Sathyasaikumar KV, Wang XD, Notarangelo FM, Wu HQ, Schwarcz R. Enzymatic transamination of D-kynurenine generates kynurenic acid in rat and human brain. J Neurochem. 2012 Mar;120(6):1026-35. doi: 10.1111/j.1471-4159.2012.07653.x. Epub 2012 Feb 2. PubMed PMID: 22224417; PubMed Central PMCID: PMC3929305.
11: Tuna D, Došlić N, Mališ M, Sobolewski AL, Domcke W. Mechanisms of photostability in kynurenines: a joint electronic-structure and dynamics study. J Phys Chem B. 2015 Feb 12;119(6):2112-24. doi: 10.1021/jp501782v. Epub 2014 Aug 1. PubMed PMID: 25054917.
12: Song H, Park H, Kim YS, Kim KD, Lee HK, Cho DH, Yang JW, Hur DY. L-kynurenine-induced apoptosis in human NK cells is mediated by reactive oxygen species. Int Immunopharmacol. 2011 Aug;11(8):932-8. doi: 10.1016/j.intimp.2011.02.005. Epub 2011 Feb 23. PubMed PMID: 21352963.
13: Apalset EM, Gjesdal CG, Ueland PM, Midttun Ø, Ulvik A, Eide GE, Meyer K, Tell GS. Interferon (IFN)-γ-mediated inflammation and the kynurenine pathway in relation to bone mineral density: the Hordaland Health Study. Clin Exp Immunol. 2014 Jun;176(3):452-60. doi: 10.1111/cei.12288. PubMed PMID: 24528145; PubMed Central PMCID: PMC4008990.
14: Theofylaktopoulou D, Ulvik A, Midttun Ø, Ueland PM, Vollset SE, Nygård O, Hustad S, Tell GS, Eussen SJ. Vitamins B2 and B6 as determinants of kynurenines and related markers of interferon-γ-mediated immune activation in the community-based Hordaland Health Study. Br J Nutr. 2014 Oct 14;112(7):1065-72. doi: 10.1017/S0007114514001858. Epub 2014 Aug 8. PubMed PMID: 25105221.
15: Chauvel V, Vamos E, Pardutz A, Vecsei L, Schoenen J, Multon S. Effect of systemic kynurenine on cortical spreading depression and its modulation by sex hormones in rat. Exp Neurol. 2012 Aug;236(2):207-14. doi: 10.1016/j.expneurol.2012.05.002. Epub 2012 May 14. PubMed PMID: 22587906.
16: Guo S, Vecsei L, Ashina M. The L-kynurenine signalling pathway in trigeminal pain processing: a potential therapeutic target in migraine? Cephalalgia. 2011 Jul;31(9):1029-38. doi: 10.1177/0333102411404717. Epub 2011 May 18. Review. PubMed PMID: 21593189.
17: Wang XD, Notarangelo FM, Wang JZ, Schwarcz R. Kynurenic acid and 3-hydroxykynurenine production from D-kynurenine in mice. Brain Res. 2012 May 21;1455:1-9. doi: 10.1016/j.brainres.2012.03.026. Epub 2012 Mar 17. PubMed PMID: 22498176; PubMed Central PMCID: PMC3340494.
18: Klockow JL, Glass TE. Development of a fluorescent chemosensor for the detection of kynurenine. Org Lett. 2013 Jan 18;15(2):235-7. doi: 10.1021/ol303025m. Epub 2012 Dec 24. PubMed PMID: 23265271.
19: Liu XC, Holtze M, Powell SB, Terrando N, Larsson MK, Persson A, Olsson SK, Orhan F, Kegel M, Asp L, Goiny M, Schwieler L, Engberg G, Karlsson H, Erhardt S. Behavioral disturbances in adult mice following neonatal virus infection or kynurenine treatment--role of brain kynurenic acid. Brain Behav Immun. 2014 Feb;36:80-9. doi: 10.1016/j.bbi.2013.10.010. Epub 2013 Oct 17. PubMed PMID: 24140727; PubMed Central PMCID: PMC3947209.
20: Maitrani C, Heyes DJ, Hay S, Arumugam S, Popik VV, Phillips RS. Preparation and photophysical properties of a caged kynurenine. Bioorg Med Chem Lett. 2012 Apr 15;22(8):2734-7. doi: 10.1016/j.bmcl.2012.02.097. Epub 2012 Mar 6. PubMed PMID: 22444682.

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